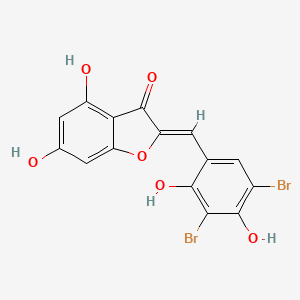

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3’,5’-DIBROMO-2’,4,4’,6’-TÉTRAHYDROXY AURONE implique généralement la bromation de la 2’,4,4’,6’-TÉTRAHYDROXY AURONE. Les conditions réactionnelles comprennent souvent l’utilisation de brome ou de réactifs contenant du brome dans un solvant approprié, tel que l’acide acétique ou le chloroforme, à des conditions de température et de pH contrôlées .

Méthodes de production industrielle

Une synthèse à grande échelle impliquerait probablement l’optimisation du processus de bromation pour garantir un rendement et une pureté élevés, ainsi que l’utilisation de réacteurs industriels et de techniques de purification telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La 3’,5’-DIBROMO-2’,4,4’,6’-TÉTRAHYDROXY AURONE peut subir divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés hydroxylés.

Substitution : Les atomes de brome peuvent être substitués par d’autres groupes fonctionnels, tels que des groupes amino ou alkyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont couramment utilisés.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés hydroxylés.

Substitution : Aurones substituées par des groupes amino ou alkyle.

4. Applications de la recherche scientifique

La 3’,5’-DIBROMO-2’,4,4’,6’-TÉTRAHYDROXY AURONE a diverses applications de recherche scientifique, notamment :

Chimie : Utilisée comme réactif en synthèse organique et comme composé modèle pour étudier la réactivité des aurones.

Biologie : Étudiée pour ses activités biologiques potentielles, telles que ses propriétés antioxydantes et antimicrobiennes.

Médecine : Explorée pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisée dans le développement de colorants et de pigments en raison de sa couleur jaune vif.

Applications De Recherche Scientifique

Biological Activities

Research has demonstrated that 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to possess significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems. Studies have evaluated its efficacy using various assays, including DPPH and ABTS radical scavenging tests .

- Protein Binding Interactions : Notably, it binds with human transthyretin (a serum thyroid hormone transport protein), acting as a competitor for thyroid hormone binding. This interaction may inhibit iodothyronine deiodinase activity, suggesting potential therapeutic implications in conditions related to thyroid hormone dysregulation .

Pharmaceutical Applications

This compound is being investigated for its potential therapeutic roles due to its interaction with biological targets:

- Thyroid Hormone Regulation : Its ability to inhibit iodothyronine deiodinase presents opportunities for developing treatments for thyroid-related disorders .

- Anticancer Activity : Preliminary studies suggest that aurones may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to cell proliferation .

Cosmetic Industry

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at reducing oxidative stress on the skin. Its potential as a natural pigment also makes it an attractive ingredient in skincare products .

Food Industry

As a natural dye and antioxidant, this compound could be utilized in food products to enhance color and extend shelf life by preventing oxidative degradation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant DPPH radical scavenging activity compared to standard antioxidants. |

| Study B | Thyroid Hormone Binding | Showed competitive inhibition of thyroid hormone binding with human transthyretin, indicating potential therapeutic applications. |

| Study C | Cosmetic Formulation | Evaluated the stability and efficacy of formulations containing dibromoaurone in reducing skin oxidative stress. |

Mécanisme D'action

Le mécanisme d’action de la 3’,5’-DIBROMO-2’,4,4’,6’-TÉTRAHYDROXY AURONE implique son interaction avec diverses cibles moléculaires et voies. Le composé peut agir comme un antioxydant en piégeant les radicaux libres et en inhibant le stress oxydatif. Il peut également exercer des effets antimicrobiens en perturbant les membranes cellulaires microbiennes et en inhibant les enzymes clés. De plus, ses activités anti-inflammatoires et anticancéreuses sont considérées comme impliquées dans la modulation des voies de signalisation telles que NF-κB et MAPK .

Comparaison Avec Des Composés Similaires

Composés similaires

2’,4,4’,6’-TÉTRAHYDROXY AURONE : Dépourvue d’atomes de brome, elle a une réactivité et des activités biologiques différentes.

3’,5’-DIBROMO-2’,4,4’,6’-TÉTRAHYDROXY CHALCONE : Structure similaire mais avec un noyau différent, ce qui conduit à des propriétés distinctes.

3’,5’-DIBROMO-2’,4,4’,6’-TÉTRAHYDROXY FLAVONE : Un autre flavonoïde apparenté avec des caractéristiques chimiques et biologiques uniques.

Unicité

La 3’,5’-DIBROMO-2’,4,4’,6’-TÉTRAHYDROXY AURONE est unique en raison de son motif de bromation spécifique, qui lui confère une réactivité chimique et des activités biologiques distinctes par rapport aux autres aurones et flavonoïdes apparentés .

Activité Biologique

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone is a synthetic compound belonging to the aurone class of flavonoids, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H10Br2O5

- Molecular Weight : 444.03 g/mol

- CAS Number : 105098-41-7

- InChI Key : BRPKBUNFOZFULQ-SGAXSIHGSA-N

The presence of multiple hydroxyl groups and bromine atoms in its structure enhances its reactivity and potential therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, likely due to the presence of hydroxyl groups that can scavenge free radicals.

- Antimicrobial Activity : Studies indicate that it can disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes .

- Anticancer Activity : Research has shown that this aurone can induce apoptosis in cancer cells by targeting tubulin polymerization. It binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

-

Cell Line Studies : The compound has shown antiproliferative effects against various cancer cell lines:

- Bladder Cancer : IC50 values around 10 μM were reported against bladder cancer cell lines DAG-1 and RT112, indicating a significant reduction in cell viability .

- Prostate Cancer : In vitro studies revealed IC50 values below 100 nM against PC-3 prostate cancer cells, with further validation through xenograft models showing efficacy without significant toxicity .

-

Mechanistic Insights : The compound's mechanism involves:

- Induction of oxidative stress leading to apoptosis.

- Inhibition of key signaling pathways involved in cancer proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens:

- Minimum Inhibitory Concentrations (MICs) : Studies have reported MICs in the micromolar/submicromolar range against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Biofilm Disruption : It has also shown potential in disrupting biofilms formed by Candida spp., enhancing its applicability in treating fungal infections .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High (IC50 < 100 nM) | Moderate (MIC micromolar) | Bromine substitution enhances reactivity |

| 2',4,4',6'-Tetrahydroxy Aurone | Moderate | Low | Lacks bromine; less reactive |

| 3',5'-Dichloro-2',4,4',6'-Tetrahydroxy Aurone | Moderate | Moderate | Chlorine substitution affects reactivity |

Case Studies

- Prostate Cancer Xenograft Study : A study involving nude mice treated with 10 mg/kg of the aurone showed no significant weight loss or toxicity while effectively inhibiting tumor growth, supporting its potential as a therapeutic agent .

- In Vitro Antimicrobial Assays : Testing against a panel of bacterial strains revealed that the compound maintained efficacy across different species, indicating broad-spectrum antimicrobial properties .

Propriétés

Numéro CAS |

126985-05-5 |

|---|---|

Formule moléculaire |

C15H8Br2O6 |

Poids moléculaire |

444.03 g/mol |

Nom IUPAC |

(2Z)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C15H8Br2O6/c16-7-1-5(13(20)12(17)14(7)21)2-10-15(22)11-8(19)3-6(18)4-9(11)23-10/h1-4,18-21H/b10-2- |

Clé InChI |

BRPKBUNFOZFULQ-SGAXSIHGSA-N |

SMILES |

C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |

SMILES isomérique |

C1=C(C=C2C(=C1O)C(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/O2)O |

SMILES canonique |

C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |

Synonymes |

3',5'-dibromo-2',4,4',6-tetrahydroxyaurone 3,5-DBTHA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.